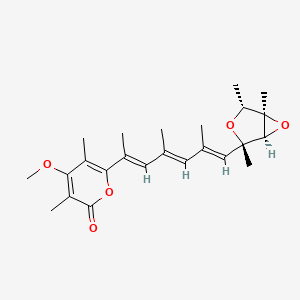Deoxyverrucosidin
CAS No.:
Cat. No.: VC1850278
Molecular Formula: C24H32O5
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H32O5 |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 6-[(2E,4E,6E)-4,6-dimethyl-7-[(1S,2S,4R,5R)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]hepta-2,4,6-trien-2-yl]-4-methoxy-3,5-dimethylpyran-2-one |
| Standard InChI | InChI=1S/C24H32O5/c1-13(10-14(2)12-23(7)22-24(8,29-22)18(6)28-23)11-15(3)19-16(4)20(26-9)17(5)21(25)27-19/h10-12,18,22H,1-9H3/b13-10+,14-12+,15-11+/t18-,22+,23+,24-/m1/s1 |
| Standard InChI Key | UHXNFXURTCVQIN-YKJJQUFLSA-N |
| Isomeric SMILES | C[C@@H]1[C@@]2([C@@H](O2)[C@](O1)(C)/C=C(\C)/C=C(\C)/C=C(\C)/C3=C(C(=C(C(=O)O3)C)OC)C)C |
| Canonical SMILES | CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C=C(C)C3=C(C(=C(C(=O)O3)C)OC)C)C |
Introduction
Chemical Structure and Properties
Structurally, deoxyverrucosidin belongs to the α-pyrone-type polyketides, which are characterized by their cyclic ester structure with unsaturated carbon chains. The compound is distinguished by its extensive conjugated system, which influences its biological activity and chemical reactivity. The stereochemistry of deoxyverrucosidin, particularly at the dioxabicyclo[3.1.0]hexane portion, plays a crucial role in its molecular recognition and interaction with biological targets.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of deoxyverrucosidin:
Biological Source and Isolation
Deoxyverrucosidin has been primarily reported in fungi belonging to the genus Penicillium . These fungi are widespread in nature and are known to produce a diverse range of secondary metabolites with biological activities. Marine environments, characterized by unique conditions such as high salinity, high pressure, and low nutrient availability, have proven to be particularly rich sources of novel Penicillium-derived compounds including deoxyverrucosidin and its derivatives .
The isolation of deoxyverrucosidin typically involves culturing Penicillium species under controlled conditions, followed by extraction of the fungal metabolites using organic solvents. The compound is then purified through various chromatographic techniques. For example, Penicillium sp. XL-01, collected from the Bohai Sea, has been documented as a source of verrucosidin derivatives including compounds structurally related to deoxyverrucosidin . The deep-sea cold-seep fungus Penicillium polonicum CS-252 has also been identified as a producer of verrucosidin-related compounds .
The discovery of deoxyverrucosidin exemplifies the importance of marine-derived fungi as sources of novel bioactive compounds. These microorganisms have adapted to extreme marine environments, leading to the production of unique secondary metabolites with potential pharmaceutical applications.
Biological Activities
Effect on GRP78 Expression
One of the most significant biological activities of deoxyverrucosidin is its ability to down-regulate the expression of glucose regulated protein 78 (GRP78). GRP78 is a key protein in the endoplasmic reticulum that plays a crucial role in tumor cell survival under stress conditions, such as hypoglycemia and hypoxia. By inhibiting GRP78 expression, deoxyverrucosidin demonstrates potential as a therapeutic agent against cancer. Research has shown that this compound dose-dependently inhibits the expression of the GRP78 promoter with an IC50 value of 30 nM.
Anticancer Properties
Deoxyverrucosidin and its structural relatives have exhibited promising cytotoxic activities against cancer cell lines. In particular, nordeoxyverrucosidin, a close derivative of deoxyverrucosidin, has demonstrated significant cytotoxicity against the MGC-803 gastric cancer cell line with an IC50 value of 0.96 μM, showing greater potency than the commonly used chemotherapeutic agent cisplatin . This suggests that compounds in the deoxyverrucosidin family could serve as lead structures for the development of novel anticancer drugs.
Comparison with Verrucosidin
While deoxyverrucosidin targets GRP78 expression, verrucosidin (its parent compound) appears to operate through a different mechanism. Studies indicate that verrucosidin exerts its anticancer effects under hypoglycemic conditions by inhibiting mitochondrial energy production, specifically targeting complex I of the electron transport chain, rather than directly inhibiting GRP78 as initially proposed . This mechanistic difference highlights the diverse biological activities within the verrucosidin family of compounds.
Structure-Activity Relationships
The biological activity of deoxyverrucosidin is intimately connected to its structural features. The α-pyrone ring system, along with the conjugated polyene chain, appears to be essential for its interaction with biological targets. The deoxygenated state of deoxyverrucosidin, as compared to verrucosidin, results in distinct biological properties, suggesting that subtle structural modifications can significantly alter the activity profile of these compounds.
Recent studies have expanded our understanding of verrucosidin derivatives, revealing a spectrum of biological activities. Novel derivatives such as poloncosidins A-F isolated from deep-sea fungi have shown a range of activities against pathogens . The structural diversity within this family of compounds presents opportunities for the development of structure-activity relationships that could guide the design of more effective therapeutic agents.
Key Structural Features
The following structural elements are believed to be crucial for the biological activity of deoxyverrucosidin:
Research Developments and Applications
Recent Discoveries
The discovery of new verrucosidin derivatives continues to expand our understanding of this compound family. In 2018, researchers isolated two new verrucosidin derivatives, nordeoxyverrucosidin and norverrucosidinol acetate, along with three known analogues from the marine-derived fungus Penicillium sp. XL-01 . The absolute configuration of nordeoxyverrucosidin was determined using quantum chemical calculation of the electronic circular dichroism (ECD) spectrum, advancing our knowledge of the stereochemistry of these compounds.
More recently, in 2022, researchers identified verrucosidin derivatives from the deep-sea cold-seep-derived fungus Penicillium polonicum CS-252, further highlighting the diversity of these compounds in marine environments . These findings underscore the potential of marine fungi as sources of novel bioactive compounds with pharmaceutical applications.
Research Challenges
Despite its promising biological activities, several challenges remain in the research and development of deoxyverrucosidin:
-
Limited availability from natural sources necessitates the development of efficient synthetic methods
-
Complex stereochemistry presents challenges for structure elucidation and total synthesis
-
Further studies are needed to fully understand the mechanism of action and potential off-target effects
-
The translation of in vitro findings to in vivo efficacy requires additional research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume